

Spectroscopic Data of Rhodinyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodinyl acetate

Cat. No.: B085566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinyl acetate (CAS No. 141-11-7) is a widely used fragrance ingredient, valued for its characteristic fresh, rosy, and slightly fruity aroma. As a key component in many perfumes, cosmetics, and flavoring agents, the precise and accurate characterization of its chemical structure and purity is paramount. This technical guide provides an in-depth overview of the spectroscopic data for **rhodinyl acetate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and quality control who work with this and similar organic molecules.

Chemical Structure

Rhodinyl acetate is the acetate ester of rhodinol. Its chemical structure is 3,7-dimethyloct-7-en-1-yl acetate.^[1]

Molecular Formula: C₁₂H₂₂O₂ Molecular Weight: 198.30 g/mol ^[1] IUPAC Name: 3,7-dimethyloct-7-en-1-yl acetate^[1]

Spectroscopic Data Presentation

While a complete, unified experimental dataset for **rhodinyl acetate** is not readily available in the public domain, the following tables summarize the expected spectroscopic characteristics based on the functional groups present in the molecule. These tables provide a reliable reference for the analysis and identification of **rhodinyl acetate**.

Table 1: Predicted ^1H NMR Spectroscopic Data for Rhodinyl Acetate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.7	s	2H	=CH ₂
~4.1	t	2H	-CH ₂ -O-
~2.0	s	3H	-O-C(=O)-CH ₃
~1.9	m	1H	-CH(CH ₃)-
~1.7	s	3H	=C(CH ₃)-
~1.6	m	2H	-CH ₂ -
~1.4	m	2H	-CH ₂ -
~1.2	m	2H	-CH ₂ -
~0.9	d	3H	-CH(CH ₃)-

Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual experimental values may vary slightly depending on the solvent and instrument used.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for Rhodinyl Acetate

Chemical Shift (δ) ppm	Assignment
~171.0	-C=O
~145.0	=C(CH ₃)-
~110.0	=CH ₂
~63.0	-CH ₂ -O-
~39.0	-CH ₂ -
~37.0	-CH ₂ -
~35.0	-CH(CH ₃)-
~29.0	-CH ₂ -
~22.0	=C(CH ₃)-
~21.0	-O-C(=O)-CH ₃
~19.0	-CH(CH ₃)-

Note: Predicted values are based on standard chemical shift tables. The broad chemical shift range of ¹³C NMR makes it a powerful tool for structural elucidation.[\[2\]](#)[\[3\]](#)

Table 3: Infrared (IR) Spectroscopy Data for Rhodinyl Acetate

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3080	Medium	=C-H Stretch	Alkene
2960-2850	Strong	C-H Stretch	Alkane
~1740	Strong	C=O Stretch	Ester
~1645	Medium	C=C Stretch	Alkene
~1240	Strong	C-O Stretch	Ester
~890	Strong	=C-H Bend	Alkene (out-of-plane)

Note: The IR spectrum provides a unique fingerprint of the molecule, allowing for the identification of key functional groups.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry (MS) Data for Rhodinyl Acetate

m/z	Interpretation
198	$[M]^+$ (Molecular Ion)
138	$[M - \text{CH}_3\text{COOH}]^+$
123	$[M - \text{CH}_3\text{COOH} - \text{CH}_3]^+$
69	$[\text{C}_5\text{H}_9]^+$
43	$[\text{CH}_3\text{CO}]^+$ (Base Peak)

Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Predicted fragmentation patterns can be found in databases such as FooDB.[\[8\]](#)

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of volatile organic compounds like **rhodinyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **rhodinyl acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.

- Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
- Process the data using Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.
 - Data processing is similar to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like **rhodinyl acetate**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[9][10][11]
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

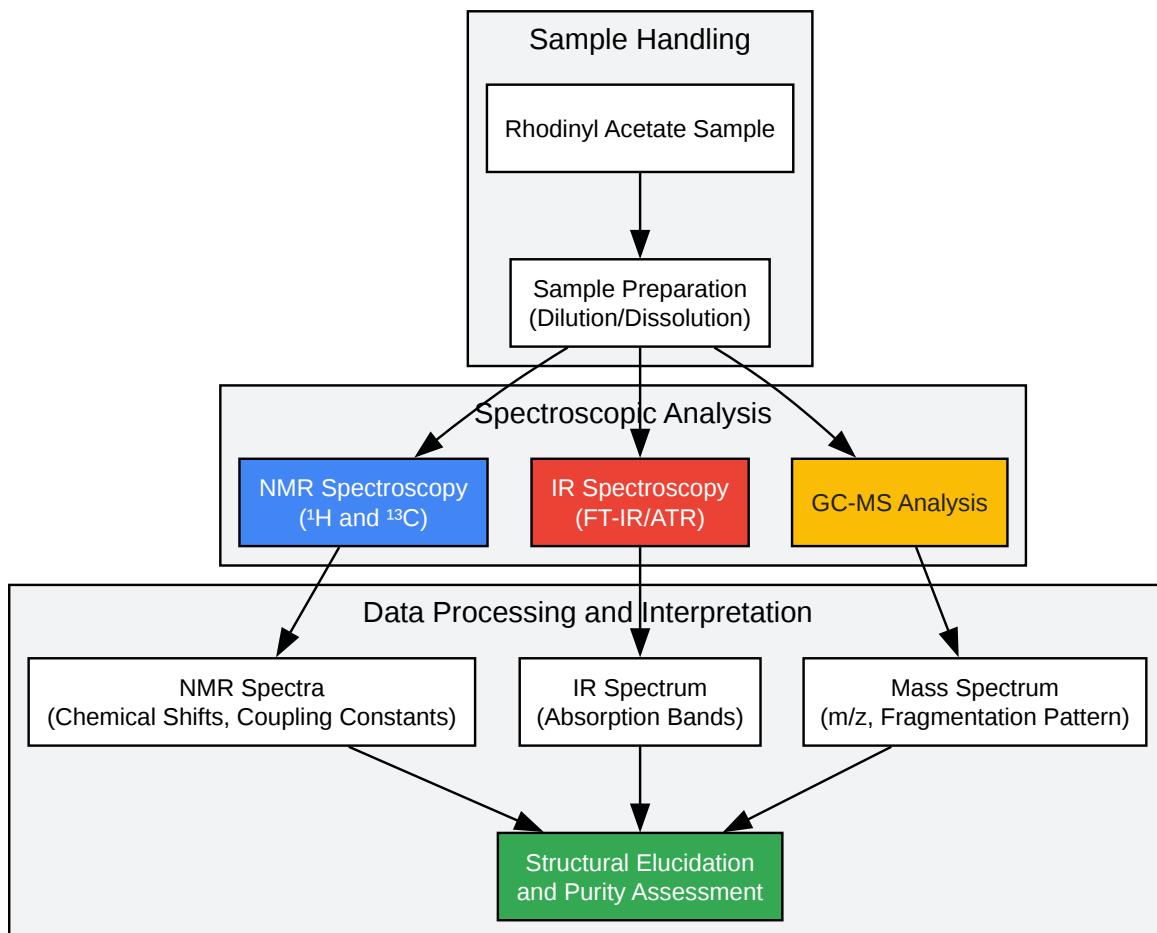
- Sample Preparation: Dilute the **rhodinyl acetate** sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (typically in the ppm range).
- Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

- Gas Chromatography:
 - Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating fragrance components.
 - Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C at a rate of 10°C/min.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.
 - Data Analysis: Identify **rhodinyl acetate** by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley).

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical sample such as **rhodinyl acetate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **rhodinyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhodinyl acetate | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Showing Compound Rhodinyl acetate (FDB016188) - FooDB [foodb.ca]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Classification of Essential Oils with FT-IR [syntechinnovation.com]
- 11. | doTERRA Essential Oils [doterra.com]
- To cite this document: BenchChem. [Spectroscopic Data of Rhodinyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085566#rhodinyl-acetate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com